molecular formula C4H5N3O3 B1418186 (5-nitro-1H-pyrazol-3-yl)methanol CAS No. 1000895-25-9

(5-nitro-1H-pyrazol-3-yl)methanol

Cat. No. B1418186
M. Wt: 143.1 g/mol
InChI Key: KXBNQNCHAUDZRL-UHFFFAOYSA-N
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Description

“(5-nitro-1H-pyrazol-3-yl)methanol” is a chemical compound with the CAS Number: 1000895-25-9 . It has a molecular weight of 143.1 . The IUPAC name for this compound is also “(5-nitro-1H-pyrazol-3-yl)methanol” and it has an InChI code of 1S/C4H5N3O3/c8-2-3-1-4 (6-5-3)7 (9)10/h1,8H,2H2, (H,5,6) .


Molecular Structure Analysis

The molecular structure of “(5-nitro-1H-pyrazol-3-yl)methanol” is represented by the linear formula C4H5N3O3 . The InChI key for this compound is KXBNQNCHAUDZRL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(5-nitro-1H-pyrazol-3-yl)methanol” is a solid compound with a melting point of 136 - 137 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Palladium(II) Complexes Synthesis : A study explored the synthesis and cytotoxicity of new palladium(II) complexes bearing pyrazole-based Schiff base ligands, derived from reactions involving 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with substituted benzaldehydes in methanol. These complexes exhibited a dose-dependent cytotoxic effect against head and neck squamous carcinoma cells, suggesting potential for cancer treatment research (Abu-Surrah et al., 2010).

Antimicrobial and Antiinflammatory Applications

  • Antimicrobial and Antiinflammatory Activities : Research on heterocycles derived from nitroindole-2-carbohydrazides and pyrazol-1-yl methanol demonstrated moderate to good antiproliferative activity, showing promise for the development of new antimicrobial and antiinflammatory agents (Narayana et al., 2009).

Catalysis and Chemical Synthesis

  • Catalytic Applications in Methanol : A study on NNN pincer ruthenium(II) complexes with a pendant hydroxyl group, developed for N-monomethylation of amines and nitroarenes using methanol, revealed high reactivity and selectivity. This highlights the role of pyrazolyl derivatives in facilitating environmentally friendly catalysis (Li et al., 2022).

Material Science and Gelation Properties

  • Hydrogel Formation : Research into 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea showed its ability to form hydrogels in various acids at low pH. The anion identity was found to significantly affect the gel's morphology and rheology, suggesting applications in materials science for tunable gel properties (Lloyd & Steed, 2011).

Safety And Hazards

The safety information for “(5-nitro-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions for research on “(5-nitro-1H-pyrazol-3-yl)methanol” and other pyrazole derivatives are likely to continue exploring their diverse pharmacological activities . This includes further studies on their synthesis, chemical properties, and mechanisms of action.

properties

IUPAC Name

(5-nitro-1H-pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBNQNCHAUDZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670602
Record name (3-Nitro-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-nitro-1H-pyrazol-3-yl)methanol

CAS RN

1000895-25-9
Record name (3-Nitro-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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